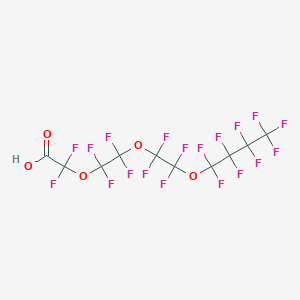Perfluoro-3,6,9-trioxatridecanoic acid
CAS No.: 330562-41-9
Cat. No.: VC2162446
Molecular Formula: C10HF19O5
Molecular Weight: 562.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 330562-41-9 |
|---|---|
| Molecular Formula | C10HF19O5 |
| Molecular Weight | 562.08 g/mol |
| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) |
| Standard InChI Key | GDQLSTSWOFAQNO-UHFFFAOYSA-N |
| SMILES | C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
| Canonical SMILES | C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Introduction
Chemical Identity and Properties
Structural Information
Perfluoro-3,6,9-trioxatridecanoic acid is identified by the CAS number 330562-41-9 and is also known by its systematic name, 2,2-Difluoro-2-{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy}acetic acid . The molecular formula of this compound is C10HF19O5, with a precise molecular weight of 562.08 g/mol . The structure features a highly fluorinated backbone interspersed with three ether linkages, which contribute to its unique physicochemical profile. This arrangement of atoms creates a compound with distinctive surface properties and chemical reactivity patterns.
Physical and Chemical Characteristics
The compound exists as a clear liquid at room temperature with a boiling point of 75°C at 0.8 mmHg pressure . It has a density of approximately 1.8 g/cm³, which is significantly higher than water . The table below summarizes the key physical and chemical properties of Perfluoro-3,6,9-trioxatridecanoic acid:
The compound's perfluorinated structure confers exceptional chemical stability, making it resistant to degradation under extreme conditions . This stability is attributed to the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. Additionally, the presence of ether linkages in the molecular backbone modifies its solubility profile compared to fully fluorinated carbon chains, potentially enhancing its interactions with certain solvents and substrates .
Classification and Structural Significance
Position within PFAS Family
Perfluoro-3,6,9-trioxatridecanoic acid is classified as a per-fluoroethercarboxylic acid (PFECA), representing what researchers consider "next-generation" PFAS compounds . These compounds were developed as alternatives to legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which have been phased out in many regions due to environmental and health concerns . The structural distinction of PFECAs lies in the replacement of one or more carbon atoms (-CF2-) with oxygen atoms in the form of ether linkages (-O-), while maintaining similar chemical properties that make these compounds valuable for various applications .
Comparative Analysis with Related Compounds
When compared with other PFECAs, Perfluoro-3,6,9-trioxatridecanoic acid (also referred to as PFO3TDA in some research contexts) has a longer carbon chain with three ether linkages incorporated into its structure . The table below illustrates how its structure compares to other related compounds in terms of chain length and ether content:
| Compound | Alkyl Chain Components (-CFx-) | Ether Linkages (-O-) | LC50 (mM) in Zebrafish Embryos |
|---|---|---|---|
| PFO3TDA (Perfluoro-3,6,9-trioxatridecanoic acid) | 9 | 3 | 38 ± 6 |
| PFOA | 7 | 0 | 232 ± 29 |
| PFO3DA | 6 | 3 | 202 ± 8 |
| PFO2DA | 7 | 2 | 157 ± 8 |
This comparative data indicates that Perfluoro-3,6,9-trioxatridecanoic acid exhibits higher toxicity in zebrafish embryos compared to other PFAS compounds, as evidenced by its lower LC50 value . This finding suggests that the compound's specific structural features, including the combination of its chain length and number of ether linkages, may contribute to its biological activity profile.
Applications and Research Relevance
Recommended Usage Parameters
According to safety documentation, the recommended applications for Perfluoro-3,6,9-trioxatridecanoic acid include:
-
Laboratory chemical procedures
-
Manufacture of substances
The compound is typically handled in controlled laboratory environments where appropriate safety measures can be implemented. The pricing structure for research-grade Perfluoro-3,6,9-trioxatridecanoic acid (product #2121-3-83) is presented below:
| Quantity | Price (USD) | Availability |
|---|---|---|
| 5 g | $75 | In Stock (USA) |
| 25 g | $275 | In Stock (USA) |
| Bulk | Contact for Price | In Stock (USA) |
This pricing information reflects the specialized nature of the compound and its targeted use in research settings rather than commercial or consumer applications .
Environmental Implications
Persistence and Stability
Like other PFAS compounds, Perfluoro-3,6,9-trioxatridecanoic acid demonstrates high environmental persistence due to the exceptional stability of its carbon-fluorine bonds . Recent studies suggest that PFECAs, including this compound, may be equally persistent in the environment as legacy PFAS compounds that have been phased out due to environmental concerns . This persistence raises questions about the compound's long-term environmental fate and potential accumulation in various environmental compartments.
Toxicity in Aquatic Systems
Broader Context within PFAS Research
Research Gaps and Future Directions
The current body of research on Perfluoro-3,6,9-trioxatridecanoic acid reveals several important knowledge gaps:
-
Limited toxicological profiling: Comprehensive understanding of the compound's toxicity mechanisms and potential health effects remains incomplete .
-
Environmental fate: The specific environmental transport, degradation pathways, and bioaccumulation potential require further investigation .
-
Human exposure assessment: Data on potential human exposure routes, levels, and subsequent health implications are largely absent from the current literature.
These research gaps highlight the need for additional studies to fully characterize the environmental and health implications of Perfluoro-3,6,9-trioxatridecanoic acid, particularly given its structural similarities to other PFAS compounds that have raised substantial environmental and health concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume